Spermidine(3+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

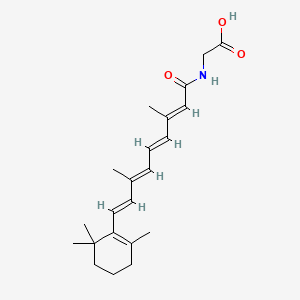

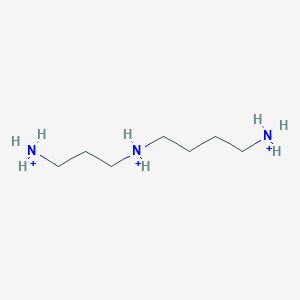

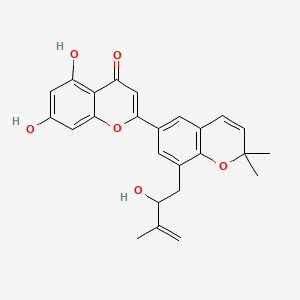

Spermidine(3+) is an ammonium ion that is the trication of spermidine, formed by protonation at all three nitrogens. It has a role as a human metabolite and a fundamental metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a spermidine.

Applications De Recherche Scientifique

Anti-Inflammatory and Antioxidant Effects

Spermidine demonstrates significant potential in reducing pro-inflammatory and oxidative effects. A study by Jeong et al. (2017) revealed that spermidine significantly inhibited the production of pro-inflammatory mediators and reduced intracellular accumulation of reactive oxygen species in macrophages and zebrafish models (Jeong et al., 2017).

Autophagy and Longevity

Madeo et al. (2010) found that spermidine induces autophagy, extending the lifespan of several model organisms and reducing age-related oxidative protein damage. This suggests that spermidine may act as a universal anti-aging drug (Madeo et al., 2010).

Atherosclerotic Plaque Progression

Michiels et al. (2016) studied spermidine in the context of atherosclerosis, finding that it reduces necrotic core formation and lipid accumulation in atherosclerotic plaques through autophagy induction, without changing plaque size or cellular composition (Michiels et al., 2016).

Molecular Basis of Anti-Aging Effect

Minois (2014) provided an overview of the mechanisms of action of spermidine on aging, highlighting its role in autophagy, inflammation reduction, lipid metabolism, and regulation of cell growth (Minois, 2014).

Effect on Neurodegenerative Diseases

Wirth et al. (2018) conducted a study on older adults at risk for dementia, finding that spermidine supplementation positively impacted memory performance, suggesting its potential in neuroprotection and neuromodulation (Wirth et al., 2018).

Role in Lung Fibrosis and Cell Death

Baek et al. (2020) discovered that spermidine ameliorates lung fibrosis and inhibits cell death induced by endoplasmic reticulum stress in mice, indicating its therapeutic potential for idiopathic pulmonary fibrosis treatment (Baek et al., 2020).

Potential as an Anti-Aging Vitamin

Madeo et al. (2018) discussed spermidine as a physiological autophagy inducer and its potential role as an anti-aging vitamin, highlighting its benefits in reducing mortality associated with cardiovascular diseases and cancer (Madeo et al., 2018).

Cardiac Dysfunction Post-Myocardial Infarction

Yan et al. (2019) studied spermidine in the context of myocardial infarction, finding that it improved cardiac dysfunction following myocardial infarction by targeting the AMPK/mTOR signaling pathway (Yan et al., 2019).

Optic Nerve Regeneration

Noro et al. (2015) found that spermidine promotes retinal ganglion cell survival and optic nerve regeneration in adult mice, suggesting its use in treating neurodegenerative diseases like glaucoma (Noro et al., 2015).

Propriétés

Nom du produit |

Spermidine(3+) |

|---|---|

Formule moléculaire |

C7H22N3+3 |

Poids moléculaire |

148.27 g/mol |

Nom IUPAC |

4-azaniumylbutyl(3-azaniumylpropyl)azanium |

InChI |

InChI=1S/C7H19N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-9H2/p+3 |

Clé InChI |

ATHGHQPFGPMSJY-UHFFFAOYSA-Q |

SMILES canonique |

C(CC[NH2+]CCC[NH3+])C[NH3+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

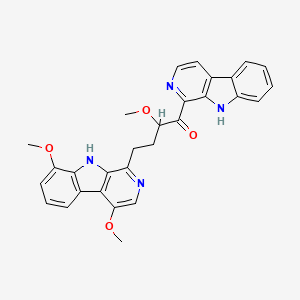

![N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1235287.png)

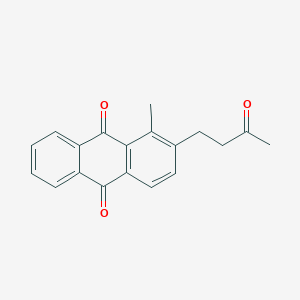

![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)